molecular formula C23H15Cl2NO5 B4584445 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(4-chlorophenyl)acetamide

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(4-chlorophenyl)acetamide

Cat. No.: B4584445
M. Wt: 456.3 g/mol
InChI Key: VTVXESQCFSONIT-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, chlorophenoxy groups, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from basic aromatic compounds. The process includes:

    Chlorination: Introduction of chlorine atoms into the aromatic rings.

    Acetylation: Addition of an acetyl group to form the acetamide moiety.

    Condensation Reactions: Formation of the chromen-4-one core through condensation reactions involving phenolic and ketone groups.

Common reagents used in these reactions include anhydrous potassium carbonate, tetrahydrofuran (THF), and various organic solvents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(4-chlorophenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties, which could be useful in combating oxidative stress-related diseases.

    Medicine: Studied for its anticancer and antibacterial activities, showing promise as a therapeutic agent.

    Industry: Utilized in material science as a photoinitiator for polymerization processes, aiding in the development of new polymeric materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation or the reduction of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenoxy)-4-oxochromen-7-yl]oxyacetamide
  • N-Phenyl-2,2-di(4-chlorophenoxy)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(4-chlorophenyl)acetamide stands out due to its specific substitution pattern and the presence of both chlorophenoxy and acetamide groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO5/c24-14-5-7-15(8-6-14)26-22(27)13-29-16-9-10-17-20(11-16)30-12-21(23(17)28)31-19-4-2-1-3-18(19)25/h1-12H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVXESQCFSONIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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